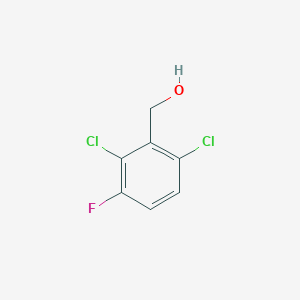

(2,6-Dichloro-3-fluorophenyl)methanol

Description

The exact mass of the compound (2,6-Dichloro-3-fluorophenyl)methanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (2,6-Dichloro-3-fluorophenyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,6-Dichloro-3-fluorophenyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,6-dichloro-3-fluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2FO/c8-5-1-2-6(10)7(9)4(5)3-11/h1-2,11H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRJNYTQWCHPNAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)Cl)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227611-90-6 | |

| Record name | (2,6-dichloro-3-fluorophenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physicochemical Profile of (2,6-Dichloro-3-fluorophenyl)methanol

The following technical guide details the physicochemical profile of (2,6-Dichloro-3-fluorophenyl)methanol , with a critical distinction applied to its closely related pharmaceutical intermediate, (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol .

Executive Summary & Compound Identification

Target Compound: (2,6-Dichloro-3-fluorophenyl)methanol CAS Registry Number: 1227611-90-6 Molecular Formula: C₇H₅Cl₂FO Molecular Weight: 194.03 g/mol

Critical Distinction for Drug Development: In pharmaceutical research—specifically regarding the synthesis of the ALK inhibitor Crizotinib —nomenclature confusion frequently occurs between the methanol derivative (the target of this guide) and the ethanol derivative.

-

The Methanol (C7): A achiral building block used for scaffold construction (e.g., benzofuran synthesis).

-

The Ethanol (C8): The chiral "Crizotinib Intermediate" (CAS 877397-65-4), which contains a methyl group at the benzylic position.

This guide primarily characterizes the Methanol (C7) derivative while providing comparative data for the Ethanol (C8) derivative to ensure experimental validity.

Physicochemical Properties Data

The following data aggregates experimental values where available and high-confidence predictive models based on structural analogs (e.g., 2,6-dichlorobenzyl alcohol).

Table 1: Comparative Physical Properties[1]

| Property | (2,6-Dichloro-3-fluorophenyl)methanol (Target) | (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol (Ref) |

| CAS Number | 1227611-90-6 | 877397-65-4 |

| Physical State | Solid (Crystalline powder) | Solid (Crystalline) |

| Melting Point | 65 – 75 °C (Predicted/Analog)* | 41 – 45 °C (Experimental) |

| Boiling Point | 265 – 275 °C (at 760 mmHg) | 261 °C (at 760 mmHg) |

| Flash Point | > 110 °C | 111.8 °C |

| Density | 1.55 ± 0.1 g/cm³ | 1.45 ± 0.1 g/cm³ |

| Solubility | DMSO, Methanol, DCM | DMSO, Ethanol, Ethyl Acetate |

*Note on Methanol Derivative MP: The 2,6-dichlorobenzyl alcohol analog (lacking the 3-fluoro group) melts at 95–98 °C. The introduction of the 3-fluoro atom typically disrupts crystal lattice packing, lowering the melting point relative to the pure dichloro analog, placing it likely in the 65–75 °C range.

Thermodynamic & Structural Analysis

Intermolecular Forces

The melting and boiling points of (2,6-Dichloro-3-fluorophenyl)methanol are governed by a specific interplay of halogen bonding and steric strain.

-

Hydroxyl Group (H-Bonding): The primary driver for the high boiling point (>260 °C) is the intermolecular hydrogen bonding provided by the benzylic hydroxyl group.

-

Orthogonal Steric Clash: The bulky chlorine atoms at positions 2 and 6 force the benzylic substituent out of planarity with the aromatic ring. This "ortho-effect" reduces π-system conjugation but increases the rigidity of the molecule, contributing to its solid state at room temperature.

-

Fluorine Effect: The fluorine at position 3 introduces a strong dipole but has a small van der Waals radius (1.47 Å) compared to chlorine (1.75 Å). This creates a "pocket" of high electron density that can accept weak hydrogen bonds, slightly altering solubility profiles compared to the non-fluorinated analog.

Purification Implications

-

Crystallization: Due to the predicted melting point range (65–75 °C), this compound can be recrystallized from non-polar solvents (e.g., heptane/toluene mixtures) where the hydroxyl group drives precipitation upon cooling.

-

Distillation: High vacuum distillation is required. Attempting atmospheric distillation will likely result in decomposition or polymerization before the boiling point (270 °C) is reached. Recommended vacuum: <1 mmHg at 120–140 °C.

Experimental Protocols

Protocol A: Melting Point Determination (Capillary Method)

-

Scope: Validating purity of the solid intermediate.

-

Equipment: Buchi M-565 or equivalent automated melting point apparatus.

-

Preparation: Dry the sample in a vacuum desiccator over P₂O₅ for 24 hours to remove trace solvent (solvent occlusion can depress MP by 2–5 °C).

-

Loading: Pack 2–3 mm of sample into a glass capillary tube. Ensure compact packing by tapping the tube on a hard surface.

-

Ramp Rate:

-

Fast Ramp: 10 °C/min to 50 °C.

-

Measurement Ramp: 1 °C/min from 50 °C until liquid phase is observed.

-

-

Validation: A range >2 °C indicates impurity (likely the aldehyde precursor).

Protocol B: Synthetic Pathway & Logic

The synthesis of the methanol derivative typically proceeds via the reduction of the corresponding aldehyde. This workflow highlights the transition from a liquid/low-melting precursor to the crystalline alcohol.

Figure 1: Reduction workflow for the synthesis of the target alcohol from its aldehyde precursor.

Safety & Handling (E-E-A-T)

-

Hazard Classification: Irritant (Skin/Eye).

-

Volatility: Low volatility at room temperature, but sublimation may occur under high vacuum.

-

Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The benzylic position is susceptible to slow oxidation to the aldehyde or benzoic acid if exposed to air and light over prolonged periods.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11344814, (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol. Retrieved from [Link]

-

NIST Chemistry WebBook. 2,6-Dichlorobenzyl alcohol Thermochemical Data. (Analog comparison). Retrieved from [Link]

- Cui, J. J., et al. (2011).Tran,-L. (2011). Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK). Journal of Medicinal Chemistry.

Technical Whitepaper: The Strategic Role of (2,6-Dichloro-3-fluorophenyl)methanol in Kinase Inhibitor Design

[1]

Executive Summary

In the high-stakes landscape of kinase inhibitor development, the (2,6-dichloro-3-fluorophenyl) moiety represents a "privileged substructure."[1] While the primary alcohol, (2,6-dichloro-3-fluorophenyl)methanol (CAS 1227611-90-6), serves as a fundamental building block, its

This guide analyzes the synthetic utility, structural activity relationships (SAR), and process chemistry of this scaffold. We explore how the unique substitution pattern—specifically the 2,6-dichlorination—enforces a critical "orthogonal twist" conformation necessary for high-affinity binding in the ALK/ROS1 kinase ATP pockets, while the 3-fluoro substituent modulates metabolic stability.

Chemical Identity & Structural Pharmacophore[1]

The efficacy of this scaffold stems from its ability to lock the biaryl conformation and block metabolic soft spots.[1]

| Feature | (2,6-Dichloro-3-fluorophenyl)methanol | (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol |

| CAS Number | 1227611-90-6 | 877397-65-4 |

| Role | Primary Scaffold / Linker | Active Chiral Intermediate (Crizotinib) |

| Stereochemistry | Achiral | Chiral ( |

| Key Property | Precursor to aldehydes/halides | High-affinity hydrophobic pocket binder |

| Molecular Weight | 195.02 g/mol | 209.05 g/mol |

Pharmacophore Logic (SAR)[1]

-

2,6-Dichloro Substitution: These bulky ortho-chlorines create significant steric hindrance, forcing the phenyl ring to rotate out of plane relative to the attached ether/linker.[1] This "atropisomer-like" twist (typically ~60-90°) is critical for fitting into the narrow hydrophobic cleft of the ALK kinase domain.[1]

-

3-Fluoro Substitution: Positioned meta to the linker, the fluorine atom serves two roles:

-

Metabolic Blocking: It prevents oxidative metabolism (hydroxylation) at the electron-rich C3 position.[1]

-

Electronic Modulation: It lowers the pKa of the phenol/alcohol precursors, influencing the nucleophilicity during ether formation.

-

Synthetic Methodologies

Workflow Visualization: Scaffold Construction

The following diagram illustrates the divergence between the synthesis of the primary alcohol (Methanol) and the chiral secondary alcohol (Ethanol).

Caption: Divergent synthesis of the primary scaffold vs. the high-value chiral intermediate.

Protocol A: Synthesis of (2,6-Dichloro-3-fluorophenyl)methanol

Use Case: General building block synthesis.

Reagents: 2,6-Dichloro-3-fluorobenzaldehyde, Sodium Borohydride (

-

Preparation: Dissolve 2,6-dichloro-3-fluorobenzaldehyde (1.0 eq) in anhydrous methanol (0.5 M concentration) under

atmosphere. Cool to 0°C.[1] -

Reduction: Add

(1.1 eq) portion-wise over 15 minutes. The reaction is exothermic; maintain temperature <10°C.[1] -

Completion: Stir at room temperature for 1 hour. Monitor by TLC/LCMS (disappearance of aldehyde).

-

Workup: Quench with saturated

solution. Extract with Ethyl Acetate (3x).[1] Wash organics with brine, dry over -

Purification: Recrystallization from Hexanes/EtOAc or flash chromatography.

Protocol B: Asymmetric Synthesis of (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol

Use Case: Crizotinib manufacturing (Enantioselective).

Reagents: 2,6-Dichloro-3-fluoroacetophenone,

-

Catalyst Prep: In a glovebox, charge the Ruthenium precatalyst (0.002 eq) and base (

, 0.05 eq) into a hydrogenation vessel. -

Reaction: Add a solution of 2,6-dichloro-3-fluoroacetophenone in degassed isopropanol (10 vol).

-

Hydrogenation: Pressurize with

(10–30 bar) and stir at 30–40°C for 12–24 hours. -

Validation: Check conversion (>99%) and enantiomeric excess (ee) via Chiral HPLC. Target >98% ee for the (S)-enantiomer.

-

Isolation: Concentrate solvent. The product often crystallizes directly or requires a short silica plug to remove metal residues.[1]

Application in Drug Development: The Crizotinib Case Study[2]

The transition from the alcohol intermediate to the active pharmaceutical ingredient (API) requires a high-fidelity coupling reaction.[1] The steric bulk of the 2,6-dichloro ring makes standard

Coupling Strategies

Two primary routes exist to couple the chiral alcohol to the 3-hydroxy-2-aminopyridine core of Crizotinib:[1]

-

Mitsunobu Reaction: Direct coupling using

.[1] -

Nucleophilic Aromatic Substitution (

):

Workflow Visualization: Crizotinib Assembly

Caption: Stereochemical inversion strategy during the assembly of Crizotinib.

Critical Quality Attributes (CQA)

When sourcing or synthesizing this intermediate, the following specifications are non-negotiable for medicinal chemistry applications:

-

Enantiomeric Purity (for Ethanol): Must be

ee.[1] The wrong enantiomer can reduce potency by -

Dechlorination Impurities: The reduction of the dichloro-ring (to monochloro) is a common side reaction during hydrogenation if Pd/C is used instead of Ru-catalysts.[1] Limit:

. -

Residual Metals: Ruthenium content must be

ppm for late-stage intermediates.[1]

References

-

Pfizer Inc. "Crystalline forms of a c-Met/ALK inhibitor."[1] World Intellectual Property Organization, WO2013160838A1.[1] Link

-

Cui, J. J., et al. "Discovery of a novel class of potent, selective, and orally bioavailable c-Met inhibitors."[1] Journal of Medicinal Chemistry, 2011.[1] Link[1]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 11344814, (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol."[1] PubChem, 2024.[1] Link[1]

-

Accela Chem. "Product Analysis: (2,6-Dichloro-3-fluorophenyl)methanol (CAS 1227611-90-6)."[1] Accela Chem Catalog. Link[1]

Methodological & Application

Application Note & Protocol: A Chemoselective Synthesis of (2,6-Dichloro-3-fluorophenyl)methanol

Introduction

(2,6-Dichloro-3-fluorophenyl)methanol is a key halogenated aromatic alcohol that serves as a versatile building block in the synthesis of complex molecules, particularly in the development of novel pharmaceutical and agrochemical agents.[1] The specific arrangement of chloro and fluoro substituents on the phenyl ring imparts unique electronic and lipophilic properties, making it a valuable intermediate for creating active ingredients with tailored biological activities.

This document provides a detailed, field-proven protocol for the synthesis of (2,6-dichloro-3-fluorophenyl)methanol via the chemoselective reduction of its corresponding aldehyde, 2,6-dichloro-3-fluorobenzaldehyde. The chosen methodology emphasizes safety, efficiency, and high fidelity, employing sodium borohydride (NaBH₄) as a mild and selective reducing agent. This approach is well-suited for standard laboratory settings and offers an excellent alternative to more aggressive and less selective reducing systems.

Reaction Principle & Mechanistic Overview

The core of this synthesis is the reduction of a carbonyl group (aldehyde) to a primary alcohol. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation due to its high chemoselectivity; it readily reduces aldehydes and ketones without affecting more robust functional groups like esters, amides, or nitro groups under standard conditions.[2][3]

Mechanism of Reduction:

The reaction proceeds through a two-step mechanism:

-

Nucleophilic Hydride Addition: The borohydride anion ([BH₄]⁻) acts as a source of the hydride ion (H⁻). The hydride nucleophilically attacks the electrophilic carbonyl carbon of the 2,6-dichloro-3-fluorobenzaldehyde. This addition breaks the C=O pi bond, transferring the electrons to the oxygen atom and forming a new C-H bond.[2]

-

Protonation (Workup): The resulting intermediate is a tetra-alkoxyborate species. In a subsequent workup step, a protic solvent (like the methanol used in the reaction or added water/acid) protonates the alkoxide oxygen, yielding the final product, (2,6-dichloro-3-fluorophenyl)methanol, and boron-containing byproducts.[2]

This established mechanism ensures a clean and predictable conversion from the aldehyde to the desired primary alcohol.

Materials and Methods

Reagents and Equipment

| Reagent/Material | Grade | Supplier |

| 2,6-Dichloro-3-fluorobenzaldehyde | ≥98% | Commercially Available |

| Sodium Borohydride (NaBH₄) | ≥98%, powder | Commercially Available |

| Methanol (MeOH) | Anhydrous | Commercially Available |

| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available |

| Hydrochloric Acid (HCl) | 1 M solution | Commercially Available |

| Deionized Water | N/A | In-house |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercially Available |

| Equipment | ||

| Round-bottom flask (100 mL) | ||

| Magnetic stirrer and stir bar | ||

| Ice/water bath | ||

| Dropping funnel (optional) | ||

| TLC plates (Silica gel 60 F₂₅₄) | ||

| Rotary evaporator | ||

| Separatory funnel (250 mL) |

Critical Safety Precautions

Sodium Borohydride is a hazardous substance requiring careful handling in a controlled environment.

-

Water Reactivity: NaBH₄ reacts with water and acids to produce flammable hydrogen gas, which can ignite spontaneously.[4][5] All glassware must be dry, and the reaction should be conducted under an inert atmosphere if possible, although not strictly necessary for this scale.

-

Corrosivity and Toxicity: It is corrosive and can cause severe skin burns and eye damage.[5] It is also toxic if swallowed or in contact with skin.[4]

-

Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles with side shields or a face shield.[4][6]

-

Work Environment: All procedures must be performed in a well-ventilated chemical fume hood.[7] An emergency shower and eyewash station must be readily accessible.[6]

-

Spill & Waste: In case of a spill, evacuate the area, cover the spill with dry lime, sand, or soda ash, and collect it in a sealed container for hazardous waste disposal. DO NOT USE WATER .[6] Excess NaBH₄ must be carefully quenched before disposal.

Detailed Experimental Protocol

This protocol is based on a 10 mmol scale. Adjust quantities proportionally for different scales.

Reaction Setup & Execution

-

Preparation: To a 100 mL dry round-bottom flask equipped with a magnetic stir bar, add 2,6-dichloro-3-fluorobenzaldehyde (1.93 g, 10.0 mmol).

-

Dissolution: Add 30 mL of anhydrous methanol to the flask. Stir the mixture at room temperature until the aldehyde is completely dissolved.

-

Cooling: Place the flask in an ice/water bath and allow the solution to cool to 0-5 °C with continuous stirring. This is crucial to control the exothermic reaction.

-

Reagent Addition: Slowly and portion-wise, add sodium borohydride (0.42 g, 11.0 mmol, 1.1 eq) to the cooled solution over 15-20 minutes. Vigorous gas evolution (H₂) will be observed. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The disappearance of the starting aldehyde spot (higher Rf) and the appearance of the product alcohol spot (lower Rf) indicates reaction completion.

Workup and Purification

-

Quenching: Cool the reaction mixture back to 0-5 °C in an ice bath. Slowly and carefully add 20 mL of 1 M HCl to quench the excess NaBH₄. Caution: Vigorous hydrogen evolution will occur. Add the acid dropwise until the effervescence ceases.

-

Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.

-

Extraction: Transfer the remaining aqueous residue to a 250 mL separatory funnel. Add 50 mL of deionized water and extract the product with ethyl acetate (3 x 40 mL).

-

Washing: Combine the organic layers and wash them sequentially with 50 mL of deionized water and 50 mL of brine (saturated NaCl solution) to remove any remaining inorganic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification (Optional): The resulting crude (2,6-dichloro-3-fluorophenyl)methanol is often of high purity. If further purification is required, it can be achieved by flash column chromatography on silica gel.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Summary and Visualization

Stoichiometry Table

| Compound | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 2,6-Dichloro-3-fluorobenzaldehyde | C₇H₃Cl₂FO | 193.00 | 1.93 g | 10.0 | 1.0 |

| Sodium Borohydride | NaBH₄ | 37.83 | 0.42 g | 11.0 | 1.1 |

| Methanol (Solvent) | CH₄O | 32.04 | 30 mL | - | - |

| 1 M HCl (Quench) | HCl | 36.46 | 20 mL | - | - |

Chemical Transformation Diagram

Caption: Reduction of the aldehyde to a primary alcohol.

Experimental Workflow Diagram

Sources

Application Note: Chemoselective Reduction of 2,6-Dichloro-3-fluorobenzoic Acid

Abstract & Core Directive

This guide details the protocol for the chemoselective reduction of 2,6-dichloro-3-fluorobenzoic acid to 2,6-dichloro-3-fluorobenzyl alcohol .[1] This transformation is a critical step in the synthesis of ALK/c-Met inhibitors (e.g., Crizotinib intermediates).

The Challenge: The substrate presents two primary synthetic hurdles:

-

Steric Hindrance: The 2,6-dichloro substitution pattern creates significant steric bulk around the carboxyl group, impeding nucleophilic attack.

-

Chemoselectivity: The aryl ring is highly electron-deficient and polyhalogenated. The use of non-selective reducing agents (e.g., catalytic hydrogenation or harsh hydride donors) poses a high risk of hydrodehalogenation (loss of Cl/F atoms) or nucleophilic aromatic substitution (

).

The Solution: This protocol prioritizes Borane-Tetrahydrofuran (BH

Mechanistic Insight & Strategy

Why Borane? (The Electrophilic Advantage)

Standard reducing agents like Lithium Aluminum Hydride (LAH) function as nucleophilic hydride donors. In electron-deficient systems like 2,6-dichloro-3-fluorobenzoic acid, LAH carries a risk of attacking the aromatic ring (at the C-F or C-Cl positions) rather than the carbonyl, leading to side products.[1]

Borane (BH

-

Activation: It coordinates to the carbonyl oxygen of the carboxylate, converting it into a better leaving group (acyloxyborane intermediate).

-

Intramolecular Transfer: Hydride transfer occurs intramolecularly, which is entropically favored and less sensitive to the steric bulk of the ortho-chlorines.

-

Selectivity: Borane is inert toward aryl halides, ensuring the 2,6-dichloro-3-fluoro motif remains intact.[1]

Reaction Pathway Diagram

The following diagram illustrates the chemoselective pathway versus potential pitfalls.

Caption: Figure 1. Electrophilic reduction pathway using Borane-THF, highlighting the avoidance of dehalogenation side reactions common with nucleophilic methods.[1]

Experimental Protocol A: Borane-THF Reduction (Gold Standard)

Applicability: High-purity synthesis for medicinal chemistry and early-phase process development.

Materials & Reagents

| Reagent | Equiv. | Role | Critical Attribute |

| 2,6-Dichloro-3-fluorobenzoic acid | 1.0 | Substrate | Dry, purity >98% |

| BH | 2.5 - 3.0 | Reductant | Freshly opened. Titer decreases over time. |

| Tetrahydrofuran (THF) | 10-15 V | Solvent | Anhydrous, inhibitor-free. |

| Methanol | Excess | Quench | HPLC Grade. |

| 1M HCl / 1M NaOH | - | Workup | For pH adjustment.[4] |

Step-by-Step Methodology

Step 1: Setup and Inertion

-

Equip a 3-neck round-bottom flask with a magnetic stir bar, nitrogen inlet, temperature probe, and a pressure-equalizing addition funnel.[1]

-

Safety Note: BH

·THF generates hydrogen gas upon contact with moisture. Ensure the system is strictly anhydrous and vented through a bubbler.

Step 2: Substrate Solubilization

-

Charge 2,6-dichloro-3-fluorobenzoic acid (1.0 wt) into the flask.

-

Add Anhydrous THF (5.0 vol). Stir until the solid is mostly dissolved (suspension is acceptable; it will dissolve as it reacts).

-

Cool the mixture to 0°C – 5°C using an ice/water bath.

Step 3: Controlled Addition

-

Charge the addition funnel with BH

·THF solution (1.0 M, 3.0 equiv). -

Dropwise Addition: Add the borane solution slowly over 30–60 minutes.

-

Observation: Gas evolution (H

) will occur. Control rate to prevent foaming. -

Temperature: Maintain internal temperature < 10°C .[5]

-

Step 4: Reaction Phase

-

Once addition is complete, allow the reaction to warm naturally to Room Temperature (20–25°C) .

-

Stir for 12–16 hours.

-

IPC (In-Process Control): Check by HPLC or TLC (Mobile Phase: 30% EtOAc/Hexane). The acid spot (low R

) should disappear; the alcohol spot (higher R

Step 5: Quenching (CRITICAL)

-

Cool the reaction mixture back to 0°C .

-

Slowly add Methanol (5.0 vol) dropwise.

-

Warning: Vigorous H

evolution will occur as excess borane is destroyed. -

Stir for 30 minutes after gas evolution ceases.

-

-

Optional: If boron complexes persist (cloudy solution), add 1M HCl (2.0 vol) and stir for 1 hour to break the borate esters.

Step 6: Isolation

-

Concentrate the mixture under reduced pressure to remove THF/MeOH.

-

Dilute the residue with Ethyl Acetate (10 vol) and Water (10 vol).

-

Separate layers.[5] Wash the organic layer with:

-

0.5 M NaOH (to remove unreacted acid).

-

Brine (saturated NaCl).

-

-

Dry over anhydrous Na

SO

Yield Expectation: 85% – 95% Appearance: White to off-white crystalline solid.

Protocol B: Mixed Anhydride Reduction (Scalable Alternative)

Applicability: Use when Borane reagents are unavailable, too expensive, or safety regulations prohibit large-scale transport of BH

Workflow Logic

This is a "One-Pot, Two-Step" procedure.

-

Activation: Acid + Ethyl Chloroformate

Mixed Anhydride. -

Reduction: Mixed Anhydride + NaBH

Reagents

-

Ethyl Chloroformate (1.1 equiv)

-

Triethylamine (1.1 equiv)

-

Sodium Borohydride (NaBH

) (2.5 equiv) -

THF / Water[1]

Methodology

-

Activation: Dissolve acid (1.0 equiv) and Triethylamine (1.1 equiv) in THF at 0°C . Add Ethyl Chloroformate (1.1 equiv) dropwise. Stir for 1 hour. A white precipitate (Et

N·HCl) will form. -

Filtration (Optional but recommended): Filter off the amine salt under inert atmosphere to reduce viscosity, or proceed as a slurry.

-

Reduction: Prepare a solution of NaBH

(2.5 equiv) in Water (minimal volume) or use solid NaBH -

Addition: Add the NaBH

source to the mixed anhydride at 5°C – 10°C . Note: Gas evolution. -

Workup: Quench with 1M HCl, extract with EtOAc, and wash with NaHCO

.

Analytical Quality Control

HPLC Method Parameters

| Parameter | Setting |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 3.5µm) |

| Mobile Phase A | 0.1% H |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 15 min |

| Detection | UV @ 220 nm (Amide/Acid absorption) and 254 nm |

| Retention Time | Acid (Start) < Alcohol (Product) < Dimer impurities |

NMR Validation ( H NMR, 400 MHz, DMSO-d )

-

Product (Alcohol): Look for the benzylic methylene doublet/singlet at

4.5 – 4.7 ppm . -

Impurity (Des-halo): Check aromatic region for complex splitting patterns indicating loss of symmetry or loss of the 2,6-dichloro pattern.

-

Impurity (Aldehyde): Check for CHO peak at

10.0+ ppm (indicates incomplete reduction).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Incomplete Conversion | Old BH | Use fresh reagent or increase equivalents to 4.0. Switch to BH |

| Product is an Oil | Residual solvent or Boron-complex formation. | Perform a "MeOH chase": Dissolve in MeOH, concentrate, repeat 3x to remove trimethyl borate.[1] Recrystallize from Hexane/EtOAc.[5] |

| Low Yield | Formation of stable borate esters. | Ensure the acidic hydrolysis step (HCl addition) is performed for at least 1 hour before extraction. |

| Dehalogenation | Temperature too high during addition. | Strictly maintain T < 10°C during the addition of the reductant. |

References

-

Mechanistic Basis of Borane Reduction

-

Chemoselectivity in Halogenated Benzoic Acids

-

Crizotinib Intermediate Synthesis (Context)

-

Alternative Mixed Anhydride Protocols

-

Safety Data (Borane-THF)

Disclaimer: This protocol involves the use of hazardous chemicals, including pyrophoric reagents and corrosive acids. All procedures must be performed in a functioning fume hood by trained personnel wearing appropriate PPE.

Sources

- 1. EP1114809A1 - Process for the preparation of fluorobenzyl derivatives - Google Patents [patents.google.com]

- 2. CN103319311A - Preparation method of crizotinib intermediate (1S)-1-(2, 6-dichloro-3-fluorophenyl)ethanol - Google Patents [patents.google.com]

- 3. CN102531961B - Preparation method of 2,6-dichloro-3-fluorobenzonitrile - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. youtube.com [youtube.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. youtube.com [youtube.com]

- 8. investigacion.unirioja.es [investigacion.unirioja.es]

- 9. Borane Reagents [organic-chemistry.org]

Using (2,6-Dichloro-3-fluorophenyl)methanol as a pharmaceutical intermediate

Application Note: Strategic Utilization of (2,6-Dichloro-3-fluorophenyl)methanol in Kinase Inhibitor Synthesis

Executive Summary & Chemical Profile

(2,6-Dichloro-3-fluorophenyl)methanol (CAS: 261763-22-8) is a high-value halogenated benzyl alcohol intermediate. Its specific trisubstituted aromatic pattern—featuring two chlorines and one fluorine—renders it a critical scaffold in the synthesis of next-generation tyrosine kinase inhibitors (TKIs), most notably Crizotinib (Xalkori) .

While the chiral ethanol derivative ((S)-1-(2,6-dichloro-3-fluorophenyl)ethanol) is the direct fragment found in Crizotinib, the methanol variant serves as a pivotal "gateway" intermediate. It offers synthetic versatility, functioning as the stable precursor to the corresponding aldehyde (for asymmetric synthesis) or as a substrate for activation into benzyl halides (for direct alkylation in Structure-Activity Relationship (SAR) libraries).

| Property | Data |

| CAS Number | 261763-22-8 |

| IUPAC Name | (2,6-Dichloro-3-fluorophenyl)methanol |

| Molecular Formula | C₇H₅Cl₂FO |

| Molecular Weight | 195.02 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DCM, THF, Ethanol; Insoluble in Water |

| Key Hazard | Irritant (Skin/Eye); Potential Sensitizer |

Critical Application Pathways

The utility of (2,6-Dichloro-3-fluorophenyl)methanol lies in its ability to facilitate the introduction of the lipophilic, metabolically stable 2,6-dichloro-3-fluorophenyl moiety.

Pathway A: Synthesis of the Crizotinib Chiral Fragment

The primary industrial application involves oxidizing the methanol to 2,6-Dichloro-3-fluorobenzaldehyde . This aldehyde is then subjected to asymmetric methylation (or Grignard addition followed by chiral resolution) to yield the (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol , the "left-hand" side of the Crizotinib molecule.

Pathway B: Divergent Synthesis via Benzyl Halides

For medicinal chemistry programs exploring analogs of MET/ALK inhibitors, the methanol is converted to 2,6-Dichloro-3-fluorobenzyl bromide/chloride . These electrophiles allow for the rapid attachment of the aryl ring to nucleophilic scaffolds (amines, phenols) via standard Sɴ2 reactions, bypassing the need for Mitsunobu conditions.

Figure 1: Strategic synthetic workflow originating from (2,6-Dichloro-3-fluorophenyl)methanol.[1]

Detailed Protocols

Protocol 1: Chemoselective Oxidation to 2,6-Dichloro-3-fluorobenzaldehyde

Objective: To generate the aldehyde precursor for chiral synthesis without over-oxidation to the benzoic acid. Mechanism: Manganese(IV) oxide (MnO₂) provides a mild, heterogeneous oxidation suitable for benzylic alcohols.

Materials:

-

(2,6-Dichloro-3-fluorophenyl)methanol (10.0 g, 51.3 mmol)

-

Activated MnO₂ (45.0 g, ~10 eq) – Note: Excess is required for kinetics.

-

Dichloromethane (DCM) (100 mL, anhydrous)

-

Celite® 545 (for filtration)

Step-by-Step Methodology:

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve the starting methanol (10.0 g) in anhydrous DCM (100 mL).

-

Reagent Addition: Add Activated MnO₂ (45.0 g) in three portions over 15 minutes to prevent clumping.

-

Reaction: Stir the black suspension vigorously at room temperature (20–25°C) for 12–16 hours.

-

Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The alcohol (lower Rf) should disappear; the aldehyde (higher Rf) will appear.

-

-

Work-up: Filter the reaction mixture through a pad of Celite® to remove the manganese oxides. Rinse the pad with DCM (2 × 50 mL).

-

Isolation: Concentrate the clear filtrate under reduced pressure (40°C, 20 mbar).

-

Purification: The crude aldehyde is typically sufficiently pure (>95%) for downstream steps. If necessary, recrystallize from Hexane/EtOAc.

Expected Yield: 9.0 – 9.5 g (90–95%).

Protocol 2: Activation to 2,6-Dichloro-3-fluorobenzyl Bromide

Objective: To create a highly reactive electrophile for alkylation. Safety Note: Benzyl bromides are potent lachrymators. Perform all operations in a fume hood.

Materials:

-

(2,6-Dichloro-3-fluorophenyl)methanol (5.0 g, 25.6 mmol)

-

Phosphorus Tribromide (PBr₃) (2.8 g, 10.3 mmol, 0.4 eq)

-

Dichloromethane (DCM) (50 mL)

-

Saturated NaHCO₃ solution

Step-by-Step Methodology:

-

Setup: Dissolve the methanol (5.0 g) in DCM (50 mL) in a dry flask under nitrogen atmosphere. Cool to 0°C (ice bath).

-

Addition: Add PBr₃ dropwise via syringe over 10 minutes. Maintain internal temperature <5°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

-

Quench: Carefully pour the reaction mixture into ice-cold saturated NaHCO₃ solution (50 mL) to neutralize HBr byproducts.

-

Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 × 20 mL).

-

Drying: Dry combined organics over MgSO₄, filter, and concentrate.

-

Storage: Store the resulting oil/solid at 4°C. Use immediately if possible to avoid hydrolysis.

Quality Control & Impurity Profiling

When using this intermediate for pharmaceutical applications, strict control of regioisomers is required. The 2,6-dichloro substitution is sterically crowded; ensure no migration has occurred during synthesis.

| Impurity Type | Origin | Detection Method | Limit (API Grade) |

| Benzoic Acid Derivative | Over-oxidation during storage or synthesis | HPLC (Reverse Phase) | < 0.5% |

| Regioisomers | Incorrect starting material (e.g., 2,4-dichloro) | ¹H NMR / GC-MS | < 0.1% |

| Residual Manganese | From MnO₂ oxidation | ICP-MS | < 10 ppm |

References

-

Pfizer Inc. (2011). Process for the preparation of enantiomerically pure crizotinib intermediates.[2] Organic Process Research & Development. [Link]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11666870, (2,6-Dichloro-3-fluorophenyl)methanol.[Link]

-

Cui, J. J., et al. (2011). Discovery of 3-[(R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-yl-1H-pyrazol-4-yl)pyridin-2-amine (crizotinib) as a potent and selective inhibitor of ALK and c-Met kinase.[1] Journal of Medicinal Chemistry. [Link]

-

Shanghai Run Biotech Co Ltd. (2017). Synthesis method of crizotinib and preparation method of intermediate thereof.[2][3][4] Patent CN107365301B.

Sources

Application Note: Chemoselective Oxidation of (2,6-Dichloro-3-fluorophenyl)methanol

[1]

Abstract & Strategic Overview

The conversion of (2,6-dichloro-3-fluorophenyl)methanol (1) to 2,6-dichloro-3-fluorobenzaldehyde (2) represents a critical transformation in the synthesis of fluorinated pharmacophores, particularly for fluoroquinolone antibiotics and agrochemicals.[1]

This transformation presents specific challenges:

-

Steric Hindrance: The ortho-dichloro substitution pattern creates significant steric bulk around the benzylic carbon, retarding nucleophilic attack by bulky oxidants.

-

Electronic Deactivation: The electron-withdrawing nature of the halogenated ring reduces the nucleophilicity of the alcohol oxygen.

-

Over-Oxidation Risk: Primary benzylic aldehydes are highly susceptible to further oxidation to the corresponding benzoic acid (2,6-dichloro-3-fluorobenzoic acid) under aqueous oxidative conditions.[1]

This guide details two validated protocols designed to mitigate these risks: a Catalytic TEMPO/NaOCl (Anelli) system for scalable, green synthesis, and a Stoichiometric Activated MnO₂ method for rapid, anhydrous bench-scale work.

Reaction Decision Matrix

| Feature | Protocol A: TEMPO / NaOCl | Protocol B: Activated MnO₂ | Protocol C: PCC/PDC |

| Mechanism | Oxoammonium cation catalysis | Radical surface adsorption | Chromate ester formation |

| Scale Suitability | High (Gram to Kilogram) | Low to Medium (mg to 10g) | Low (Lab scale only) |

| Steric Tolerance | Excellent (Radical mechanism) | Good | Moderate |

| Green Profile | Best (Water/Bleach based) | Moderate (Solid waste) | Poor (Cr(VI) toxicity) |

| Selectivity | High (pH controlled) | High (Kinetic control) | Moderate (Acid risk) |

| Recommendation | Primary Recommendation | Alternative for Anhydrous Needs | Not Recommended |

Protocol A: Catalytic TEMPO Oxidation (Anelli Protocol)

Best for: Scalability, cost-efficiency, and minimizing heavy metal waste.

Mechanistic Insight

The reaction utilizes 2,2,6,6-Tetramethylpiperidinyloxy (TEMPO) as a catalyst.[2][3][4] The active oxidant is the N-oxoammonium species , generated in situ by sodium hypochlorite (bleach). Bromide (KBr) acts as a co-catalyst, accelerating the regeneration of the active oxidant via the formation of HOBr.[5]

Critical Control Point: The pH must be maintained between 8.6 and 9.5 .

-

pH < 8.5: HOCl concentration increases, leading to dangerous side reactions (chlorination of the aromatic ring) and decomposition of the catalyst.

-

pH > 10: The reaction stalls due to the stability of the hypochlorite ion and lack of HOBr formation.

Materials & Reagents[1][6][7][8]

-

Substrate: (2,6-Dichloro-3-fluorophenyl)methanol (1.0 equiv)

-

Catalyst: TEMPO (0.01 equiv / 1 mol%)[1]

-

Co-Catalyst: KBr (0.1 equiv / 10 mol%)[1]

-

Oxidant: NaOCl (Commercial Bleach, ~10-13% w/v), titrated to determine active chlorine.

-

Buffer: Saturated aqueous NaHCO₃.[1]

-

Quench: Sodium Thiosulfate (Na₂S₂O₃).[1]

Step-by-Step Procedure

Step 1: Preparation of the Biphasic System

-

In a round-bottom flask equipped with a vigorous magnetic stir bar and a temperature probe, dissolve (2,6-dichloro-3-fluorophenyl)methanol (10.0 g, 47.8 mmol) in DCM (100 mL).

-

Add a solution of KBr (0.57 g, 4.8 mmol) in Water (15 mL).

-

Add TEMPO (75 mg, 0.48 mmol). The solution will turn a light orange-red color.[1]

-

Cool the mixture to 0–5 °C using an ice/water bath.

Step 2: Controlled Oxidation

-

Prepare the oxidant solution: Dilute NaOCl (approx.[1] 1.1 equiv) with saturated NaHCO₃ (50 mL) to buffer the pH to ~9.0.

-

Add the buffered NaOCl solution dropwise via an addition funnel over 30–45 minutes.

-

Self-Validating Check: The internal temperature must remain <10 °C to prevent over-oxidation.

-

Visual Check: The organic layer may darken as the N-oxoammonium species forms, then lighten as it is consumed.

-

Step 3: Reaction Monitoring

-

Vigorously stir at 0–5 °C for 30 minutes post-addition.

-

TLC Analysis: (Eluent: 20% EtOAc/Hexanes). Stain with KMnO₄ or UV (254 nm).[1] The aldehyde product will be less polar (higher R_f) than the alcohol.

-

Starch-Iodide Test: Test the aqueous layer with starch-iodide paper.[1] It should turn dark blue, indicating excess oxidant is present. If white, add slightly more NaOCl.

Step 4: Workup & Isolation

-

Quench: Add 10% aqueous Na₂S₂O₃ (50 mL) and stir for 10 minutes.

-

Validation: Starch-iodide paper should remain white (no active oxidant).[1]

-

-

Separation: Transfer to a separatory funnel. Separate the organic (DCM) layer.[5]

-

Extraction: Extract the aqueous layer with DCM (2 x 30 mL).

-

Wash: Combine organic layers and wash with Brine (50 mL).[1]

-

Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (keep bath temp <40 °C to avoid aldehyde volatility/degradation).

Yield Expectation: 90–95% as a white to off-white solid.[1]

Protocol B: Activated MnO₂ Oxidation

Best for: Small-scale, acid-sensitive substrates, or anhydrous requirements.[1]

Mechanistic Insight

This reaction relies on the adsorption of the alcohol onto the MnO₂ surface. The rate-determining step is the homolytic cleavage of the C-H bond. Because the 2,6-dichloro substitution prevents the alcohol from lying flat against the surface, Activated MnO₂ (high surface area) is strictly required.

Materials[1][9]

-

Substrate: (2,6-Dichloro-3-fluorophenyl)methanol.[1]

-

Reagent: Activated MnO₂ (10–20 equivalents by weight).

-

Note: Do not use pyrolusite (mineral MnO₂).[1] Use chemically precipitated, "active" MnO₂.

-

Procedure

-

Activation (Critical): If the MnO₂ has been stored for >6 months, heat it in an oven at 110 °C for 12 hours prior to use to remove adsorbed water, which deactivates the surface.

-

Dissolve the alcohol (1.0 g) in DCM (20 mL).

-

Add Activated MnO₂ (10.0 g). The large excess is necessary due to the heterogeneous nature and steric bulk.

-

Stir vigorously at reflux (40 °C) for 12–24 hours.

-

Optimization: If reaction is slow, add a fresh portion of MnO₂ (5 equiv) after 12 hours.

-

-

Filtration: Filter the mixture through a pad of Celite® to remove the manganese oxides. Rinse the pad thoroughly with DCM.

-

Concentration: Evaporate the solvent to yield the pure aldehyde.

Visual Workflows (Graphviz)[1]

TEMPO/NaOCl Oxidation Pathway

Caption: Figure 1. Catalytic cycle and workflow for the TEMPO-mediated oxidation of hindered benzylic alcohols.

MnO₂ Surface Oxidation Logic

Caption: Figure 2. Decision logic for the stoichiometric MnO₂ oxidation, emphasizing the critical activation step.

Analytical & Quality Control

| Parameter | Specification | Method |

| Appearance | White to off-white crystalline solid | Visual |

| Purity (HPLC) | > 98.0% (Area %) | C18 Column, ACN/Water gradient |

| 1H NMR (CDCl₃) | Aldehyde proton singlet at δ 10.4–10.5 ppm .[1] Absence of CH₂ doublet at δ 4.8 ppm. | 400 MHz NMR |

| Impurity A | 2,6-Dichloro-3-fluorobenzoic acid | HPLC (monitor via pH shift or authentic std) |

Self-Validating NMR Check: The shift of the benzylic protons is distinct.

-

Starting Material: ~4.8 ppm (doublet, CH₂-OH).[1]

-

Product: ~10.4 ppm (singlet, CHO).

-

Over-oxidation: Disappearance of CHO peak; appearance of broad COOH peak >11 ppm.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Stalled Reaction (TEMPO) | pH too high (>10) or old NaOCl.[1] | Adjust pH to 9.0 with dilute HCl.[1] Check bleach activity.[1][5] Add fresh TEMPO. |

| Over-oxidation (Acid formation) | pH too low (<8) or excess oxidant + long time.[1] | Ensure NaHCO₃ buffer is saturated.[1][7] Quench immediately upon TLC completion.[1] |

| Low Conversion (MnO₂) | "Wet" MnO₂ or insufficient surface area.[1] | Dry MnO₂ at 110°C. Use 20 equivalents. Switch to TEMPO protocol. |

| Chlorination Byproducts | pH < 8.5 generating Cl₂.[1] | strictly maintain pH 8.6–9.[1]5. Add NaOCl slower.[1][5] |

References

-

Anelli, P. L., Biffi, C., Montanari, F., & Quici, S. (1987). Fast and Selective Oxidation of Primary Alcohols to Aldehydes or to Carboxylic Acids and of Secondary Alcohols to Ketones Mediated by Oxoammonium Salts under Two-Phase Conditions.[2] The Journal of Organic Chemistry, 52(12), 2559–2562.

-

Ciriminna, R., & Pagliaro, M. (2010). Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives. Organic Process Research & Development, 14(1), 245–251.

-

Goldman, A., et al. (2010). Activation of Manganese Dioxide for Organic Oxidations.[1][8][9][10][11] Journal of Organic Chemistry, 75(15), 4995-5001.

-

Tojo, G., & Fernandez, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer Science & Business Media.[1]

-

PubChem. (2025).[1] 2,6-Dichloro-4-fluorobenzaldehyde Compound Summary. (Analogous Structure Data).

Sources

- 1. 2,6-Dichloro-4-fluorobenzaldehyde | C7H3Cl2FO | CID 53440603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]

- 3. d-nb.info [d-nb.info]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Page loading... [wap.guidechem.com]

- 6. rsc.org [rsc.org]

- 7. Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ajgreenchem.com [ajgreenchem.com]

- 9. Manganese Dioxide, MnO2 - Wordpress [reagents.acsgcipr.org]

- 10. researchgate.net [researchgate.net]

- 11. chemistry.mdma.ch [chemistry.mdma.ch]

(2,6-Dichloro-3-fluorophenyl)methanol as a building block for kinase inhibitors

Application Note: (2,6-Dichloro-3-fluorophenyl)methanol as a "Molecular Hinge" in Kinase Inhibitor Design

Introduction: The "Privileged" Scaffold

In the landscape of kinase inhibitor design, few structural motifs possess the "privileged" status of the 2,6-dichloro-3-fluorophenyl group. Best known as the critical hydrophobic anchor in Crizotinib (Xalkori) , this moiety is not merely a passive lipophilic filler; it acts as a "molecular hinge" .

The (2,6-Dichloro-3-fluorophenyl)methanol building block allows researchers to introduce this motif into novel scaffolds. Its unique substitution pattern serves three distinct medicinal chemistry functions:

-

Conformational Lock: The bulky 2,6-dichloro substituents create significant steric hindrance, restricting rotation around the ether/methylene linkage. This forces the inhibitor into a bioactive conformation that minimizes entropy loss upon binding.

-

Hydrophobic Clamping: The dichlorophenyl ring fits snugly into the hydrophobic sub-pocket (often the specificity pocket) of kinases like c-Met, ALK, and ROS1 .

-

Metabolic Shielding: The 3-fluoro substituent blocks a primary site of metabolic oxidation (CYP450-mediated hydroxylation) on the phenyl ring, extending the drug's half-life.

Chemical Properties & Handling

| Property | Specification |

| Molecular Formula | C₇H₅Cl₂FO |

| Molecular Weight | 195.02 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, MeOH, DCM, EtOAc; Insoluble in water |

| Melting Point | 68–72 °C |

| Reactivity Alert | The benzylic alcohol is sterically hindered. Standard S_N2 reactions may require activation (mesylation/chlorination) or Mitsunobu conditions. |

Strategic Synthesis Workflows

Researchers typically employ two primary routes to incorporate this building block: Direct Mitsunobu Coupling or Activation-Alkylation .

Route Selection Logic

-

Choose Mitsunobu (Protocol A) when working with base-sensitive scaffolds or when stereochemical inversion (if using chiral analogs) is required in a single step. Note: The steric bulk of the 2,6-dichloro group can slow this reaction.

-

Choose Activation-Alkylation (Protocol B) for robust scale-up, or when the nucleophile (kinase core) is a poor partner for Mitsunobu chemistry.

Visual Workflow (DOT Diagram)

Figure 1: Dual pathways for incorporating the 2,6-dichloro-3-fluorophenyl moiety into kinase inhibitor scaffolds.

Detailed Experimental Protocols

Protocol A: Activation to 2,6-Dichloro-3-fluorobenzyl chloride

Use this protocol to create a highly reactive electrophile for S_N2 coupling. The chloride is generally preferred over the bromide for stability.

Reagents:

-

(2,6-Dichloro-3-fluorophenyl)methanol (1.0 eq)

-

Thionyl Chloride (SOCl₂, 1.5 eq)

-

DMF (Catalytic amount, 2-3 drops)

-

Dichloromethane (DCM) or Toluene (Solvent)

Step-by-Step:

-

Setup: Charge a round-bottom flask with (2,6-Dichloro-3-fluorophenyl)methanol dissolved in dry DCM (5 mL/mmol) under N₂ atmosphere.

-

Catalysis: Add catalytic DMF (essential for converting SOCl₂ to the active Vilsmeier-Haack intermediate).

-

Addition: Cool to 0°C. Add SOCl₂ dropwise via syringe. The reaction will evolve HCl gas (use a scrubber).

-

Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1). The alcohol spot (polar) should disappear, replaced by a less polar chloride spot.

-

Workup: Concentrate the reaction mixture in vacuo to remove excess SOCl₂ and solvent.

-

Purification: The residue is typically pure enough for the next step. If necessary, pass through a short pad of silica gel eluting with Hexanes.

Critical Insight: Do not use alcohols (MeOH/EtOH) in the workup, or you will form the alkyl ether side product.

Protocol B: S_N2 Coupling to Kinase Scaffold (e.g., Pyrazole/Phenol)

This describes coupling the activated benzyl chloride to a hydroxy-heterocycle (e.g., 3-hydroxy-2-nitropyridine or a pyrazole core).

Reagents:

-

Kinase Core Scaffold (Nucleophile, 1.0 eq)

-

2,6-Dichloro-3-fluorobenzyl chloride (from Protocol A, 1.1 eq)

-

Cesium Carbonate (Cs₂CO₃, 2.0 eq) or Potassium Carbonate (K₂CO₃)

-

Acetonitrile (MeCN) or DMF (Solvent)

Step-by-Step:

-

Dissolution: Dissolve the Kinase Core Scaffold in MeCN (or DMF for higher solubility) under N₂.

-

Deprotonation: Add Cs₂CO₃. Stir at RT for 30 mins to ensure deprotonation of the hydroxyl group.

-

Expert Tip: For less acidic phenols, use NaH (1.1 eq) in DMF at 0°C instead of carbonate bases.

-

-

Alkylation: Add the 2,6-Dichloro-3-fluorobenzyl chloride (dissolved in a minimum amount of solvent) dropwise.

-

Heating: Heat the reaction to 60–80°C.

-

Note: Due to the 2,6-dichloro steric hindrance , this reaction is slower than typical benzylations. It may require 4–12 hours.

-

-

Monitoring: Monitor by LC-MS. Look for the mass shift corresponding to the addition of the benzyl group (+177 Da).

-

Workup: Dilute with EtOAc, wash with water (x2) and brine. Dry over Na₂SO₄ and concentrate.

-

Purification: Flash column chromatography (Gradient: 0-50% EtOAc in Hexanes).

Structure-Activity Relationship (SAR) Logic

Why does this specific substitution pattern work?

Figure 2: Pharmacophore dissection of the 2,6-dichloro-3-fluorophenyl group.

Troubleshooting & Expert Notes

-

Chirality Warning: The methanol building block yields an achiral methylene linker (-CH₂-O-). Crizotinib itself possesses a chiral ethyl linker (-CH(Me)-O-).

-

Application: Use the methanol for initial SAR screening (cheaper, easier synthesis). If potency is confirmed, convert the alcohol to the aldehyde (Swern oxidation), add a methyl Grignard, and resolve the enantiomers to access the chiral series.

-

-

Mitsunobu Fails: If the Mitsunobu reaction (Protocol A) yields poor results, it is likely due to the extreme steric hindrance of the 2,6-dichloro ring preventing the formation of the alkoxy-phosphonium intermediate. Switch immediately to Protocol B (Alkylation via Chloride).

-

NMR Validation:

-

¹H NMR (CDCl₃): The benzylic -CH₂- protons in the alcohol appear around δ 4.8–5.0 ppm . Upon conversion to the chloride, this typically shifts upfield slightly or changes splitting if chiral centers are nearby. In the coupled ether product, these protons appear as a distinct singlet (or ABq system if the scaffold is chiral) around δ 5.2–5.5 ppm .

-

References

-

Cui, J. J., et al. (2011). "Discovery of 3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-yl-1H-pyrazol-4-yl)pyridin-2-amine (crizotinib) as a potent and orally bioavailable c-MET inhibitor with high selectivity." Journal of Medicinal Chemistry, 54(18), 6342–6363. Link

-

Raynbird, M. Y., et al. (2020).[1] "Synthesis of a Crizotinib Intermediate via Highly Efficient Catalytic Hydrogenation in Continuous Flow." Organic Process Research & Development, 24(10), 2252–2259.[1] Link

-

Pfizer Inc. (2016).[2] "XALKORI® (crizotinib) Prescribing Information." Link

-

Hu, H., et al. (2010). "Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes." Molecules, 15(10), 6983-6993. Link

Sources

Application Note: Solvent Selection for (2,6-Dichloro-3-fluorophenyl)methanol Transformations

This Application Note is designed for researchers and process chemists working with (2,6-Dichloro-3-fluorophenyl)methanol (CAS: 15258-73-8 / related analogs). It addresses the specific solubility, steric, and electronic challenges imposed by the 2,6-dichloro substitution pattern.[1]

Executive Summary & Molecule Profile

(2,6-Dichloro-3-fluorophenyl)methanol represents a class of electron-deficient, sterically crowded benzyl alcohols critical in the synthesis of kinase inhibitors (e.g., ALK inhibitors like Crizotinib intermediates).[1][2]

The 2,6-dichloro substitution creates a "ortho-effect" that dictates solvent choice beyond simple solubility rules.[2] This steric shielding protects the benzylic carbon from nucleophilic attack but also hinders solvation shells, often requiring higher boiling point solvents or specific polarity windows to drive kinetics.[1]

Key Physicochemical Properties

| Property | Value / Characteristic | Impact on Solvent Selection |

| Molecular Weight | ~195.02 g/mol | Moderate molecular weight; generally soluble in organic media.[2][3] |

| Electronic State | Electron-deficient ring (π-acidic) | Prone to π-stacking; soluble in aromatics (Toluene).[2][3] |

| Sterics | High (2,6-substitution) | Hinders SN2 approach; requires polar aprotic solvents to accelerate nucleophiles.[1][2] |

| Acidity (pKa) | Alcohol pKa ~14-15 | Slightly more acidic than benzyl alcohol due to electron-withdrawing Cl/F. |

| Solubility | Low in Water/Hexanes | Excellent: DCM, THF, EtOAc, DMSO, Toluene.[1][2] |

Critical Solvent Selection Strategies

A. For Nucleophilic Substitution (Activation & Displacement)

Context: Converting the -OH to a leaving group (Cl, OMs, OTs) or direct displacement.[1]

The 2,6-dichloro motif creates a "picket fence" around the benzylic carbon.[1] Standard SN2 reactions are significantly retarded.[1]

-

Rationale:

-

DCM: Excellent solubilizer that does not coordinate with electrophiles, maximizing the reactivity of activating agents (e.g., MsCl, SOCl₂).[1]

-

Toluene: Crucial for scale-up.[2][3][4] It allows for azeotropic removal of water (if relevant) and, unlike DCM, facilitates the precipitation of amine-salt byproducts (e.g., Et₃N[1]·HCl), driving equilibrium.[1][3]

-

B. For Mitsunobu Reactions

Context: Ether formation (e.g., Crizotinib ether linkage).[1][3]

-

Process Optimization Solvent: Toluene .

-

Expert Insight: While THF is the academic standard for Mitsunobu, Toluene is superior for this specific scaffold.[1][3] The 2,6-dichloro substituted product often has different solubility parameters than the phosphine oxide byproduct. Using Toluene allows the product to remain in solution while Triphenylphosphine oxide (TPPO) precipitates out upon cooling or addition of hexanes, simplifying purification [1].[1]

C. For Oxidation (to Aldehyde/Acid)

Context: Generating the benzaldehyde or benzoic acid precursor.

-

Preferred System: DCM/Water (Biphasic) or Acetonitrile .[1][2][3]

-

Rationale: The electron-deficient ring makes the aldehyde electrophilic and prone to hydration.[3] A biphasic TEMPO/Bleach system in DCM/Water buffers the pH and prevents over-oxidation or side reactions common in homogeneous acidic media.

Detailed Experimental Protocols

Protocol 1: Mesylation of (2,6-Dichloro-3-fluorophenyl)methanol

Objective: Create a reactive electrophile for subsequent amination or etherification.[2][3]

Reagents:

-

Substrate: (2,6-Dichloro-3-fluorophenyl)methanol (1.0 equiv)

-

Solvent: Anhydrous DCM (10 volumes relative to mass)

Step-by-Step Workflow:

-

Dissolution: Charge the reaction vessel with the alcohol and DCM . Stir until fully dissolved. Note: If scaling up >100g, consider Toluene to facilitate salt filtration later.[1]

-

Cooling: Cool the mixture to 0°C . The steric bulk does not protect against exotherms during the initial acylation event.

-

Base Addition: Add Et₃N. The solution remains clear.

-

Activation: Add MsCl dropwise over 30 minutes, maintaining internal temperature <5°C.

-

Reaction: Warm to Room Temperature (20-25°C) and stir for 2 hours.

-

IPC (In-Process Control): Monitor by TLC (Hex/EtOAc 3:1). The mesylate is often less polar than the alcohol.

-

-

Quench: Quench with saturated NaHCO₃ (aq).

-

Workup: Separate phases. Wash organic layer with water and brine.[1][6] Dry over Na₂SO₄.[1][6]

-

Solvent Swap (Optional): If the next step is a substitution with a weak nucleophile, swap solvent to DMF or NMP via rotary evaporation to increase reaction temperature capability.[1][3]

Protocol 2: Mitsunobu Etherification (Crizotinib-style Coupling)

Objective: Coupling with a phenol or hydroxy-heterocycle.[2][3]

Reagents:

-

Nucleophile (e.g., Hydroxypyridine derivative) (1.0 equiv)[1][2]

-

PPh₃ (1.2 equiv)

-

DIAD (Diisopropyl azodicarboxylate) (1.2 equiv)[2]

-

Solvent: Toluene (Recommended over THF for this substrate).[1][2]

Step-by-Step Workflow:

-

Preparation: Dissolve Alcohol, Nucleophile, and PPh₃ in Toluene (15 volumes).

-

Addition: Cool to 0-5°C. Add DIAD dropwise.

-

Reaction: Allow to warm to ambient temperature. Stir for 12-24 hours.

-

Steric Note: Due to the 2,6-dichloro substitution, this reaction is slower than with unsubstituted benzyl alcohols.[1] Heating to 40-50°C may be required if conversion stalls.

-

-

Purification: Add Ethanol or Hexanes to the reaction mixture and cool to -10°C. Triphenylphosphine oxide (TPPO) often crystallizes out.[2][3] Filter and concentrate the filtrate.[6]

Decision Logic & Workflow (Visualization)

The following diagram illustrates the solvent decision process based on the desired transformation of the (2,6-Dichloro-3-fluorophenyl)methanol scaffold.

Figure 1: Solvent selection decision tree based on reaction pathway and scale.

Troubleshooting & Optimization

| Issue | Probable Cause | Solvent-Based Solution |

| Low Conversion (SN2) | Steric hindrance of 2,6-Cl blocks nucleophile.[2] | Switch from DCM/Toluene to DMF or DMSO (Polar Aprotic) to strip solvation shell from nucleophile.[1][2] |

| Precipitation | Product insolubility in hexanes/ether.[1][2][3] | The poly-halogenated ring increases lipophilicity.[2][3] Use DCM or EtOAc for extractions; avoid pure hydrocarbons.[1][2] |

| Over-Oxidation | Aldehyde oxidizes to acid.[1][2][3] | Use DCM/Water biphasic system (TEMPO).[1][2] The water phase buffers the oxidant activity. |

| Emulsions | High density of halogenated product.[1][3] | The product density is >1.3 g/mL.[1][7] It may sink in water.[1][3] Ensure clear phase identification; add Brine to increase aqueous density. |

References

-

Crizotinib Synthesis & Process Development

-

Mitsunobu Reaction Conditions

-

Oxidation Protocols (TEMPO)

-

Mesylation Guidelines

-

General Solubility Data

Sources

- 1. researchgate.net [researchgate.net]

- 2. (alphaR)-2,6-Dichloro-3-fluoro-alpha-methylbenzenemethanol | C8H7Cl2FO | CID 11344814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Selective and fast oxidation of alcohol to aldehyde using novel catalytic deep eutectic solvent surfactants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 10. d-nb.info [d-nb.info]

Troubleshooting & Optimization

Technical Support Center: Optimizing (2,6-Dichloro-3-fluorophenyl)methanol Production

Compound: (2,6-Dichloro-3-fluorophenyl)methanol CAS: 618441-76-2 (Primary Alcohol) / Related: 877397-65-4 (Chiral Ethanol Intermediate) Application: Critical intermediate for halogenated pharmacophores (e.g., ALK inhibitors).

Module 1: The Synthesis Ecosystem

Low purity in the production of (2,6-Dichloro-3-fluorophenyl)methanol is rarely a result of random chance; it is usually a deterministic outcome of three competing factors: steric hindrance , halogen lability , and borate complex stability .

The standard industrial route involves the reduction of 2,6-dichloro-3-fluorobenzaldehyde using Sodium Borohydride (

Visualizing the Reaction & Failure Points

The following diagram maps the standard reduction pathway against the three most common impurity-generating deviations.

Figure 1: Reaction pathway highlighting critical control points where impurities (Red) branch off from the main synthesis flow.

Module 2: Troubleshooting Guides (Q&A)

Issue 1: "My HPLC shows a persistent peak at RRT ~1.2, and the product is an oil instead of a solid."

Diagnosis: Incomplete Hydrolysis of Borate Esters. This is the most frequent issue with 2,6-disubstituted benzyl alcohols. The steric bulk of the two chlorine atoms protects the oxygen-boron bond, making the intermediate borate complex remarkably stable. Standard water washes are insufficient to break this bond.

The Fix:

-

Aggressive Acid Quench: Do not use

. You must use 1M HCl or 10% -

Extended Hydrolysis Time: Stir the biphasic quench mixture vigorously for at least 60 minutes at room temperature.

-

Verification: Check the NMR.

-

Pure Product: Benzylic

appears as a sharp doublet (or singlet if -

Borate Impurity: You will see a "ghost" set of multiplets slightly upfield or downfield from the main alcohol signal, and the integration will be off.

-

Issue 2: "I see ~5% starting material remaining, but adding more NaBH4 doesn't help."

Diagnosis: Solvent-Mediated Reagent Decomposition.

The Fix:

-

Protocol Adjustment: Switch to a two-phase addition . Dissolve the aldehyde in THF (or MeOH), then add solid

in portions at 0°C . -

Stoichiometry: Because of the steric hindrance (2,6-dichloro shielding), the carbonyl carbon is less accessible. Increase

equivalents from 0.5 to 0.7–1.0 eq . -

Moisture Control: Ensure methanol water content is

.

Issue 3: "Mass Spec shows [M-35] or [M-19] peaks (Loss of Cl or F)."

Diagnosis: Hydrodehalogenation.

While

The Fix:

-

Metal Scavenging: If the starting material came from a metal-catalyzed cross-coupling, treat it with a metal scavenger (e.g., SiliaMetS® Thiol) before the reduction.

-

Temperature Control: Never heat this reaction above 25°C . The activation energy for dehalogenation is significantly higher than for carbonyl reduction. Keep it cold.

Module 3: Analytical Verification Data

Use this table to interpret your crude analysis.

| Component | HPLC RRT (Approx) | 1H NMR Marker (DMSO-d6) | Characteristic Feature |

| Product (Alcohol) | 1.00 | Broad OH singlet at 5.2–5.5 ppm (exchanges with | |

| Aldehyde (Start) | ~1.30 | Distinct carbonyl stretch in IR ( | |

| Borate Ester | ~1.15 | "Sticky" oil that resists crystallization | |

| Des-Chloro Impurity | ~0.80 | Complex aromatic region | Mass Spec: 159/161 Da (loss of Cl) |

Module 4: Validated Experimental Protocol

Objective: Synthesis of (2,6-Dichloro-3-fluorophenyl)methanol (10g Scale) minimizing borate and aldehyde impurities.

-

Setup: Charge a 250 mL 3-neck flask with 2,6-dichloro-3-fluorobenzaldehyde (10.0 g, 51.8 mmol) and Methanol (anhydrous, 100 mL) .

-

Cooling: Cool the solution to 0–5°C using an ice bath.

-

Reduction: Add Sodium Borohydride (1.96 g, 51.8 mmol, 1.0 eq) portion-wise over 30 minutes. Note: Gas evolution (

) will occur. -

Reaction: Remove ice bath and stir at 20°C for 2 hours. Monitor by TLC/HPLC.

-

Critical Quench (The "Anti-Borate" Step):

-

Cool back to 0°C.

-

Slowly add 1M HCl (50 mL) dropwise.

-

CRITICAL: Adjust pH to 1–2 .

-

Stir vigorously for 1 hour at room temperature to hydrolyze borate complexes.

-

-

Workup:

-

Remove Methanol under reduced pressure (rotovap).

-

Extract aqueous residue with Ethyl Acetate (3 x 50 mL) .

-

Wash combined organics with Brine (50 mL) .

-

Dry over

, filter, and concentrate.

-

-

Purification: Recrystallize from Heptane/EtOAc (9:1) if necessary.

Module 5: Decision Tree for Purity Optimization

Use this logic flow to determine your next step if purity is

Figure 2: Decision matrix for post-reaction processing.

References

-

Pfizer Inc. (2011). Process Development and Scale-Up of Crizotinib. Organic Process Research & Development. (Detailed handling of 2,6-dichloro-3-fluoro aromatics).

-

GuideChem. (2024). (2,6-Dichloro-3-fluorophenyl)methanol Properties and Safety. (Physical properties and CAS verification).

-

National Institutes of Health (NIH). (2023). PubChem Compound Summary: (2,6-dichloro-3-fluorophenyl)methanol. (Structure and spectral data).

-

Quick Company. (2018). Process for Preparation of 2,6-Dihalobenzyl Alcohol. (Patent describing industrial reduction conditions for di-halo aldehydes).

Technical Support Center: Purification of Crude (2,6-Dichloro-3-fluorophenyl)methanol

Welcome to the technical support center for the purification of (2,6-Dichloro-3-fluorophenyl)methanol. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this key intermediate in high purity. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide not just procedural steps, but also the underlying chemical principles to empower you to solve purification challenges effectively.

Part 1: Frequently Asked Questions - Understanding Your Crude Material

This section addresses common initial questions about the nature of impurities and preliminary analysis.

Q1: What are the most common impurities I can expect in my crude (2,6-Dichloro-3-fluorophenyl)methanol?

The impurity profile of your crude product is intrinsically linked to its synthetic route. The two most common pathways to this alcohol are the reduction of an aldehyde and the Grignard reaction.

-

From Reduction of 2,6-Dichloro-3-fluorobenzaldehyde:

-

Unreacted Starting Material: The most common impurity is the starting aldehyde itself, 2,6-dichloro-3-fluorobenzaldehyde. This is typically due to incomplete reaction or insufficient reducing agent.

-

Over-reduction Products: While less common for mild reducing agents like sodium borohydride, stronger agents could potentially lead to the formation of 2,6-dichloro-3-fluorotoluene.

-

Byproducts from Workup: Salts and other residues from the quenching and extraction steps.

-

-

From a Grignard Reaction (e.g., Arylmagnesium Halide + Formaldehyde):

-

Unreacted Starting Materials: Residual aryl halide used to form the Grignard reagent.

-

Wurtz-Coupling Product: A significant non-polar impurity can be the biphenyl derivative, formed by the coupling of the Grignard reagent with unreacted aryl halide.[1][2] High concentrations of the aryl halide and elevated temperatures favor the formation of this byproduct.[1]

-

Protonated Side Product: If the Grignard reagent encounters trace amounts of water or other protic sources, it will be quenched to form 1,3-dichloro-2-fluorobenzene.[2]

-

Q2: How can I quickly assess the purity of my crude product and identify the main impurities?

A preliminary assessment is crucial before committing to a large-scale purification strategy.

1. Thin-Layer Chromatography (TLC): TLC is an indispensable tool for a rapid purity check.[3]

-

Principle: It separates compounds based on their differential partitioning between a solid stationary phase (e.g., silica gel) and a liquid mobile phase. Polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the plate (lower Rf value).

-

Application:

-

Your target alcohol is quite polar due to the hydroxyl group. It will have a relatively low Rf value.

-

The starting aldehyde (from the reduction route) is less polar than the alcohol and will have a higher Rf.

-

Non-polar impurities like biphenyl or quenched arenes (from the Grignard route) will have very high Rf values, often running close to the solvent front.

-

2. Melting Point Analysis:

-

A pure crystalline solid has a sharp, defined melting point.[4] Impurities disrupt the crystal lattice, typically causing the melting point to become broad and depressed. Comparing the observed melting range of your crude product to the literature value for the pure compound provides a good indication of purity.

Part 2: Troubleshooting Purification Workflows

This section provides detailed, step-by-step solutions to common problems encountered during the purification process.

Q3: My crude product is a persistent oil and refuses to crystallize. What are my options?

This is a common issue, often caused by a high concentration of impurities that inhibit crystal lattice formation.

Causality: The presence of unreacted starting materials, solvent residues, or side products disrupts the ordered arrangement required for crystallization.

Troubleshooting Workflow:

Caption: Decision workflow for oily crude products.

Protocol 1: Trituration to Remove Non-Polar Impurities

Trituration is a simple and effective method to purify a compound that is a solid at room temperature but is rendered oily by soluble impurities.[1]

-

Solvent Selection: Choose a solvent in which your target alcohol is poorly soluble, but the suspected impurities (e.g., biphenyl, residual solvents) are highly soluble. Hexane or petroleum ether are excellent first choices.

-

Procedure:

-

Place the crude oil in a flask.

-

Add a small volume of the cold non-polar solvent (e.g., hexane).

-

Stir or swirl the mixture vigorously. If your product is a solid, you should see it precipitate as a fine powder as the impurities are washed away.

-

Cool the flask in an ice bath to minimize the loss of your product.

-

Collect the solid product by vacuum filtration and wash with a small amount of the cold solvent.

-

Dry the solid and re-assess purity via TLC and melting point. If it is still oily, column chromatography is necessary.

-

Q4: I performed a recrystallization, but my yield was very low or the purity didn't improve. What went wrong?

Recrystallization is a powerful technique, but its success hinges on proper solvent selection and execution.[4]

Common Pitfalls & Solutions:

| Problem | Probable Cause | Solution & Scientific Rationale |

| Low Recovery | Too much solvent was used. | The goal is to create a saturated solution at high temperature. Using excessive solvent prevents the solution from becoming supersaturated upon cooling, leading to poor crystal formation. Solution: After filtration, boil off some solvent to re-concentrate the solution and allow it to cool again. |

| The product is too soluble in the chosen solvent, even when cold. | The ideal solvent shows a large solubility differential with temperature. Solution: Use a two-solvent system. Dissolve the crude product in a minimum of a "good" solvent (in which it is very soluble, e.g., dichloromethane or ethyl acetate). Then, slowly add a "bad" or "anti-solvent" (in which it is poorly soluble, e.g., hexane or pentane) at the boiling point until the solution becomes faintly cloudy.[4] This point of incipient precipitation indicates saturation. Allow to cool slowly. | |

| Poor Purity Improvement | The solution was cooled too quickly. | Rapid cooling traps impurities within the rapidly forming crystal lattice. Solution: Allow the hot, filtered solution to cool slowly to room temperature without disturbance. Once at room temperature, then place it in an ice bath to maximize recovery.[4] |

| The chosen solvent does not effectively solubilize the impurities. | If the impurities have similar solubility profiles to the product, they will co-crystallize. Solution: Re-evaluate the solvent choice. Test a range of solvents with varying polarities (e.g., Toluene, Ethyl Acetate/Hexane, Dichloromethane). |

Q5: How do I select the right solvent system for column chromatography to purify my alcohol?

Column chromatography separates compounds based on polarity.[3][5] The key is to find a mobile phase that provides good separation between your target alcohol and its impurities on a TLC plate first.

Principle: In normal-phase chromatography (using silica gel), non-polar compounds elute first, while polar compounds are retained longer.[5] You need a solvent system where your product moves off the baseline but is well-separated from other spots.

Protocol 2: Developing a Solvent System using TLC

-

Prepare a Stock Solution: Dissolve a small amount of your crude material in a suitable solvent like dichloromethane or ethyl acetate.

-

Select Test Solvents: Start with a non-polar solvent ("A", e.g., Hexane or Petroleum Ether) and a more polar solvent ("B", e.g., Ethyl Acetate).

-

Run Test TLCs: Spot your crude material on several TLC plates and run them in chambers containing different ratios of A:B (e.g., 9:1, 8:2, 7:3 Hexane:Ethyl Acetate).

-

Analyze the Results:

-